N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-phenyl-N-(p-tolyl)propanamide
Description
Properties
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-methylphenyl)-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3S/c1-16-7-10-18(11-8-16)21(19-13-14-25(23,24)15-19)20(22)12-9-17-5-3-2-4-6-17/h2-8,10-11,13-14,19H,9,12,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXGVTWOKZAZQOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-3-phenyl-N-(p-tolyl)propanamide is a synthetic organic compound that has gained attention in various fields of research due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a thiophene ring with a dioxido group and an amide linkage to a phenyl and p-tolyl group. The molecular formula is with a molecular weight of approximately 346.40 g/mol. Its unique structure contributes to its diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
- Receptor Modulation : It can bind to various receptors, altering signaling pathways that regulate cellular functions.
- Antioxidant Activity : The presence of the dioxido group suggests potential antioxidant properties, which may protect cells from oxidative stress.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of thiophene derivatives. For instance:
| Compound | Activity | Reference |
|---|---|---|
| This compound | Inhibits growth of Gram-positive and Gram-negative bacteria | |
| Related Thiophene Compounds | Showed significant inhibition against various pathogens |
Anticancer Potential
Research indicates that compounds with similar structures exhibit cytotoxic effects on cancer cell lines. For example:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).
- Findings : The compound demonstrated IC50 values in the micromolar range, indicating significant anticancer activity.
Study 1: Antimicrobial Efficacy
In a study published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results showed:
- MIC Values : Ranged from 15 to 30 µg/mL for different strains.
- : The compound exhibited broad-spectrum antimicrobial activity, making it a candidate for further development as an antibiotic agent.
Study 2: Cytotoxicity Against Cancer Cells
A research article in Cancer Research assessed the cytotoxic effects of this compound on several cancer cell lines. Key findings included:
- Cell Viability : Significant reduction in cell viability at concentrations above 10 µM.
- Mechanism : Induced apoptosis through caspase activation.
Comparison with Similar Compounds
3-(4-Chlorophenyl)-3-(2-oxocyclohexyl)-N-(p-tolyl)propanamide (14) ():
- Structure : Shares the N-(p-tolyl)propanamide backbone but substitutes the dihydrothiophene sulfone with a 4-chlorophenyl and 2-oxocyclohexyl group.
- Properties: Molecular weight: 369 g/mol (M⁺ peak). IR: Strong C=O stretch at 1635 cm⁻¹, similar to expected values for the target compound. Melting point: Not explicitly stated, but thermal stability inferred from synthetic conditions.
N-(4-(2-(Piperidin-1-yl)ethoxy)phenyl)-3-phenylpropanamide (12f) ():
- Structure : Contains a phenylpropanamide core with a piperidine-ethoxy substituent on the aryl ring.
- Properties :
- Melting point: 116.8–117.8°C.
- Molecular weight: ~353 g/mol (estimated).
- ¹H NMR: Signals for piperidine (δ 1.3–2.2) and OCH₂CH₂ (δ 3.5–4.0), distinct from the dihydrothiophene signals in the target compound.
N-(p-Tolyl)propanamide derivatives with oxadiazole-thio groups (8i–8l) ():
- Structure : Feature a 1,3,4-oxadiazole-thio linker and sulfonylpiperidine substituents.
- Properties :
- 8i : Molecular weight = 516.63 g/mol; melting point = 142–144°C.
- 8j : Molecular weight = 546.67 g/mol; melting point = 138–140°C.
- Key contrast : The oxadiazole-thio systems introduce rigidity and additional hydrogen-bonding sites compared to the dihydrothiophene sulfone in the target compound.
Comparative Data Table
Key Observations
Substituent Effects: Aryl Groups: The p-tolyl group in the target compound enhances hydrophobicity compared to methoxyphenyl () or chlorophenyl (). Heterocycles: The dihydrothiophene sulfone offers a planar, polar structure distinct from the oxadiazole-thio systems () or cyclohexanone derivatives ().
Physical Properties :
- Melting points vary significantly with substituent complexity. For example, compound 8i (516.63 g/mol) melts at 142–144°C due to its rigid oxadiazole-thio core, whereas simpler analogs like 12f (353 g/mol) melt at lower temperatures (~117°C) .
Spectral Trends: IR C=O stretches consistently appear near 1635 cm⁻¹ across propanamide derivatives . ¹H NMR signals for p-tolyl (δ ~2.3) and dihydrothiophene protons (δ ~3.0–4.0) distinguish the target compound from analogs with piperidine-ethoxy (δ 3.5–4.0) or cyclohexanone signals (δ 1.3–2.2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
